molecular formula C6H4F3IN2O2 B10912044 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10912044
M. Wt: 320.01 g/mol
InChI Key: RZCYHRWZEHJHEJ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4F3IN2O2 It is a pyrazole derivative, characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the trifluoromethyl group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups, resulting in different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group and the carboxylic acid functionality. These groups confer specific chemical properties, such as increased acidity and reactivity, making the compound valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H4F3IN2O2

Molecular Weight

320.01 g/mol

IUPAC Name

4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14)

InChI Key

RZCYHRWZEHJHEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O

Origin of Product

United States

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